molecular formula C7H6IN3O B12840287 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

Cat. No.: B12840287
M. Wt: 275.05 g/mol
InChI Key: FGNDKBKLIWGZPV-UHFFFAOYSA-N
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Description

7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one: is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of an iodine atom at the 7th position, a methyl group at the 2nd position, and a ketone group at the 4th position of the imidazo[4,5-c]pyridine ring system. The unique structure of this compound makes it a valuable subject of study in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one typically involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: The core structure can be synthesized through a multi-step process involving the condensation of appropriate precursors. For example, the reaction between 2-aminopyridine and glyoxal in the presence of an acid catalyst can form the imidazo[4,5-c]pyridine core.

    Methylation: The methyl group at the 2nd position can be introduced through alkylation using a methylating agent like methyl iodide in the presence of a base.

    Oxidation: The ketone group at the 4th position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one serves as a versatile building block for the construction of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors or ligands for specific receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. In receptor binding studies, it may act as a ligand, binding to the receptor and modulating its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
  • 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
  • 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

Uniqueness

The presence of the iodine atom at the 7th position distinguishes 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

IUPAC Name

7-iodo-2-methyl-3,5-dihydroimidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C7H6IN3O/c1-3-10-5-4(8)2-9-7(12)6(5)11-3/h2H,1H3,(H,9,12)(H,10,11)

InChI Key

FGNDKBKLIWGZPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC=C2I

Origin of Product

United States

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